molecular formula C30H31N3O6S B11082629 Ethyl 4-(4-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-3-[2-(4-methoxyphenyl)ethyl]-5-oxo-2-thioxoimidazolidin-1-yl)benzoate

Ethyl 4-(4-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-3-[2-(4-methoxyphenyl)ethyl]-5-oxo-2-thioxoimidazolidin-1-yl)benzoate

Cat. No.: B11082629
M. Wt: 561.6 g/mol
InChI Key: OXQVHFRWSLEFHR-UHFFFAOYSA-N
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Description

Ethyl 4-(4-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-3-[2-(4-methoxyphenyl)ethyl]-5-oxo-2-thioxoimidazolidin-1-yl)benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes multiple functional groups such as ester, amine, and thioxoimidazolidinone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-3-[2-(4-methoxyphenyl)ethyl]-5-oxo-2-thioxoimidazolidin-1-yl)benzoate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the thioxoimidazolidinone ring: This step involves the reaction of an appropriate amine with a carbonyl compound in the presence of a sulfur source to form the thioxoimidazolidinone ring.

    Introduction of the methoxyphenyl groups: This step involves the reaction of the thioxoimidazolidinone intermediate with 4-methoxyphenyl derivatives under suitable conditions.

    Esterification: The final step involves the esterification of the intermediate compound with ethyl benzoate to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include:

    Batch reactors: These are used for small to medium-scale production.

    Continuous flow reactors: These are used for large-scale production to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-3-[2-(4-methoxyphenyl)ethyl]-5-oxo-2-thioxoimidazolidin-1-yl)benzoate undergoes various types of chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction may yield alcohols or amines.

Scientific Research Applications

Ethyl 4-(4-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-3-[2-(4-methoxyphenyl)ethyl]-5-oxo-2-thioxoimidazolidin-1-yl)benzoate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, including its use as a drug candidate for various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-(4-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-3-[2-(4-methoxyphenyl)ethyl]-5-oxo-2-thioxoimidazolidin-1-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with receptors: Modulating the activity of receptors on cell surfaces.

    Affecting cellular pathways: Influencing various cellular pathways, such as signal transduction and gene expression.

Comparison with Similar Compounds

Ethyl 4-(4-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-3-[2-(4-methoxyphenyl)ethyl]-5-oxo-2-thioxoimidazolidin-1-yl)benzoate can be compared with other similar compounds, such as:

    Ethyl 4-aminobenzoate: A simpler ester derivative with different biological activities.

    4-(4-Methoxyphenyl)amino derivatives: Compounds with similar functional groups but different overall structures.

    Thioxoimidazolidinone derivatives: Compounds with the same core structure but different substituents.

Properties

Molecular Formula

C30H31N3O6S

Molecular Weight

561.6 g/mol

IUPAC Name

ethyl 4-[4-[2-(4-methoxyanilino)-2-oxoethyl]-3-[2-(4-methoxyphenyl)ethyl]-5-oxo-2-sulfanylideneimidazolidin-1-yl]benzoate

InChI

InChI=1S/C30H31N3O6S/c1-4-39-29(36)21-7-11-23(12-8-21)33-28(35)26(19-27(34)31-22-9-15-25(38-3)16-10-22)32(30(33)40)18-17-20-5-13-24(37-2)14-6-20/h5-16,26H,4,17-19H2,1-3H3,(H,31,34)

InChI Key

OXQVHFRWSLEFHR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)C(N(C2=S)CCC3=CC=C(C=C3)OC)CC(=O)NC4=CC=C(C=C4)OC

Origin of Product

United States

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